![molecular formula C11H13FO2 B7590911 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid (FPAA) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has been shown to selectively inhibit COX-2, which is overexpressed in inflamed tissues and cancer cells. By inhibiting COX-2, 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid reduces the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer effects, 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has been shown to reduce oxidative stress and improve mitochondrial function. 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid is also relatively stable and has a long shelf life. However, 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has some limitations for lab experiments. It is highly insoluble in water and requires the use of organic solvents for its preparation. 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid can also exhibit dose-dependent toxicity, which must be carefully monitored in experiments.
Orientations Futures
For the study of 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid include the development of more potent and selective COX-2 inhibitors, investigation of its potential therapeutic applications in other diseases, and the development of new formulations and delivery methods.
Méthodes De Synthèse
The synthesis of 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid involves the reaction of 5-fluoro-2-(propan-2-yl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through an ester intermediate, which is hydrolyzed to form 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid. The yield of 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
Applications De Recherche Scientifique
2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(5-fluoro-2-propan-2-ylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10-4-3-9(12)5-8(10)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDUGBFJPFSJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

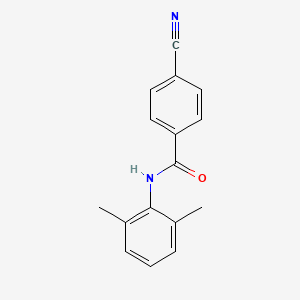
![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)
![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)
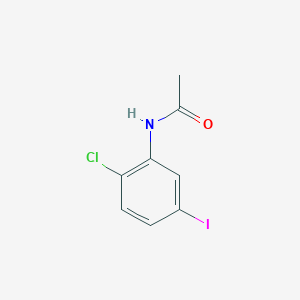
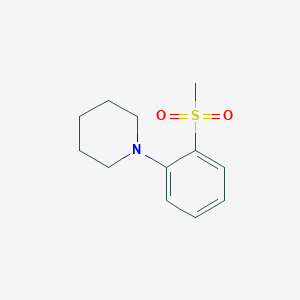
![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
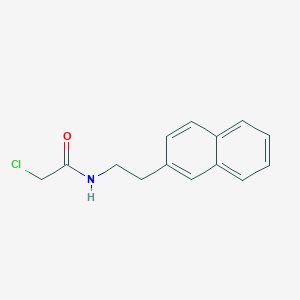
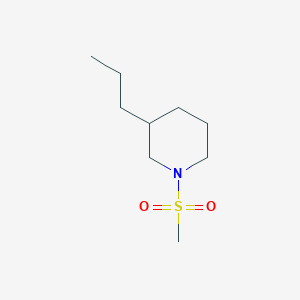
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
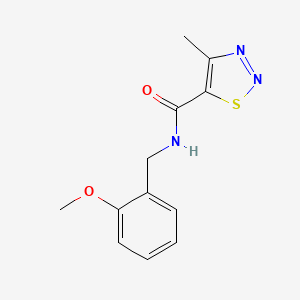
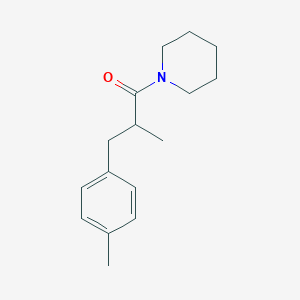
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)